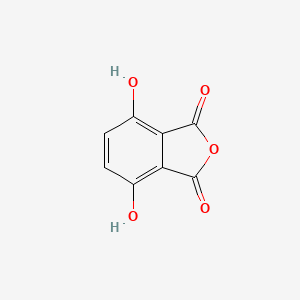

3,6-dihydroxyphthalic anhydride

Description

3,6-Dihydroxyphthalic anhydride (C₈H₄O₅) is derived from the dehydration of 3,6-dihydroxyphthalic acid, a substituted aromatic diacid with hydroxyl groups at the 3 and 6 positions of the benzene ring. For instance, 3,6-dihydroxyphthalic acid is noted as a commercially useful substituted aromatic diacid, forming esters without requiring protection of its phenolic hydroxyl groups . The anhydride form likely exhibits enhanced reactivity in polymerization and esterification reactions due to its electron-withdrawing hydroxyl groups and planar aromatic core.

Key inferred properties:

- Polarity: High due to hydroxyl groups, enhancing solubility in polar solvents (e.g., alcohols, water).

- Reactivity: Hydroxyl groups may participate in hydrogen bonding, affecting thermal stability and reaction kinetics.

- Applications: Potential use in synthesizing high-performance polymers, epoxy resins, and pharmaceutical intermediates.

Properties

IUPAC Name |

4,7-dihydroxy-2-benzofuran-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O5/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2,9-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYDMGWSJOUTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)C(=O)OC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Oxidation of Phthalic Acid: One common method involves the oxidation of phthalic acid. Phthalic acid is dissolved in concentrated sulfuric acid, followed by oxidation using concentrated nitric acid or sodium persulfate.

Reaction with Thionyl Chloride: Another method involves reacting 3,6-dihydroxyphthalic acid with thionyl chloride under reflux conditions.

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The use of efficient reagents and optimized reaction conditions is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,6-Dihydroxyphthalic anhydride can undergo oxidation reactions to form various derivatives.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

Oxidizing Agents: Sodium persulfate, concentrated nitric acid.

Reducing Agents: Lithium aluminum hydride.

Substitution Reagents: Acetic anhydride, benzylamine.

Major Products:

Oxidation Products: Various carboxylic acids.

Reduction Products: Alcohol derivatives.

Substitution Products: Esters and ethers

Scientific Research Applications

Pharmaceutical Applications

Anti-Inflammatory and Antiallergic Properties

Research indicates that 3,6-dihydroxyphthalic anhydride may have potential therapeutic applications due to its anti-inflammatory and antiallergic properties. It has been suggested that compounds derived from DHPA can selectively target histamine receptors, which are implicated in allergic reactions and inflammatory diseases such as allergic rhinitis .

Drug Delivery Systems

Recent studies have explored the use of DHPA in drug delivery systems, particularly in the development of micro/nanocapsules. These capsules can be engineered to release drugs at controlled rates, enhancing the efficacy of treatments while minimizing side effects. The incorporation of DHPA into these systems allows for improved stability and functionality due to its chemical properties .

Polymer Chemistry

Epoxy Resins

this compound is utilized as a hardener in epoxy resin formulations. Its incorporation improves the thermal stability and mechanical properties of the resulting materials. Epoxy resins containing DHPA have been developed for applications in coatings, adhesives, and composite materials .

Polymer Blends and Composites

DHPA is also used in the production of polymer blends and composites. Its ability to form strong intermolecular interactions enhances the performance characteristics of these materials, making them suitable for high-performance applications in automotive and aerospace industries.

Material Science

Thermal Stabilizers

Due to its stability at elevated temperatures, this compound serves as a thermal stabilizer in various industrial processes. It helps maintain the integrity of materials during processing at high temperatures, reducing discoloration and degradation .

Coatings and Sealants

The compound is employed in formulating protective coatings and sealants that require durability and resistance to environmental factors. The presence of hydroxyl groups in DHPA contributes to better adhesion properties when applied to substrates.

Data Tables

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory agents | Targeted action on histamine receptors |

| Drug Delivery Systems | Micro/nanocapsules | Controlled release and stability |

| Polymer Chemistry | Epoxy resin hardeners | Enhanced thermal stability |

| Material Science | Thermal stabilizers | Reduced discoloration |

| Coatings and Sealants | Protective coatings | Improved adhesion |

Case Studies

-

Case Study 1: Anti-Allergic Formulations

A study investigated the efficacy of DHPA-derived compounds in treating allergic reactions. Results showed significant reduction in symptoms associated with histamine release, indicating potential for new therapeutic agents based on DHPA . -

Case Study 2: Epoxy Resin Development

Research focused on the formulation of epoxy resins using DHPA as a hardener demonstrated improved mechanical properties compared to traditional formulations. These resins exhibited enhanced resistance to heat and chemical exposure, making them suitable for demanding applications . -

Case Study 3: Drug Delivery Innovations

Innovative drug delivery systems incorporating DHPA were tested for their ability to control drug release rates effectively. The findings highlighted the compound's role in enhancing the stability of encapsulated drugs under physiological conditions .

Mechanism of Action

The mechanism by which 3,6-dihydroxyphthalic anhydride exerts its effects involves its interaction with specific molecular targets. For instance, in antiviral applications, it binds to the positively charged regions of viral proteins, preventing the virus from attaching to host cells. This competitive inhibition blocks the entry of the virus, thereby reducing infection .

Comparison with Similar Compounds

a. 3,6-Difluorophthalic Anhydride (C₈H₂F₂O₃)

- Properties : Colorless to light yellow solid; melting point 115–120°C, boiling point 329°C (decomposition), density 1.58 g/cm³. Soluble in alcohols and ketones .

- Comparison : Fluorine substituents increase electronegativity and stability compared to hydroxyl groups. Lower polarity than 3,6-dihydroxyphthalic anhydride, favoring solubility in organic solvents.

b. 3,6-Dichlorophthalic Anhydride (C₈H₂Cl₂O₃)

c. Tetrachlorophthalic Anhydride (C₈Cl₄O₃)

- Applications : Used as a flame retardant and epoxy curing agent. CAS RN 204-171-4 .

- Comparison : Fully halogenated structure offers superior thermal resistance but reduced solubility in polar media.

2.2 Hydrogenated and Alkyl-Substituted Anhydrides

a. 3,4,5,6-Tetrahydrophthalic Anhydride (C₈H₈O₃)

b. 3-Methylhexahydrophthalic Anhydride (3-MHHPA) and 3,6-Dimethylhexahydrophthalic Anhydride (3,6-DMHHPA)

- Applications : Bio-based replacements for petrochemical HHPA in weather-resistant coatings and electrical applications .

- Comparison : Methyl groups enhance hydrophobicity and reduce reactivity compared to hydroxylated analogs.

2.3 Functionalized Anhydrides for Polymerization

a. 2-(N-Phthalimido)ethyl Methacrylate (PEMA)

b. NA Anhydride (3,6-Endomethylene-1,2,3,6-Tetrahydrophthalic Anhydride)

- Properties: White crystalline solid; melting point 164–165°C. Soluble in benzene, acetone, and ethanol .

- Comparison : Endomethylene bridge increases steric hindrance, reducing reaction rates compared to planar dihydroxy derivatives.

Data Table: Comparative Properties

| Compound | Molecular Formula | Substituents | Melting Point (°C) | Solubility | Key Applications |

|---|---|---|---|---|---|

| This compound | C₈H₄O₅ | -OH (3,6) | Inferred: 160–180 | Polar solvents | Polymers, epoxy resins |

| 3,6-Difluorophthalic Anhydride | C₈H₂F₂O₃ | -F (3,6) | 115–120 | Alcohols, ketones | High-performance coatings |

| 3,6-Dichlorophthalic Anhydride | C₈H₂Cl₂O₃ | -Cl (3,6) | Data unavailable | Organic solvents | Pharmaceutical intermediates |

| Tetrahydrophthalic Anhydride | C₈H₈O₃ | Hydrogenated ring | Data unavailable | Non-polar solvents | Flexible polymers |

| 3-MHHPA | C₉H₁₂O₃ | -CH₃ (3) | Data unavailable | Organic media | Bio-based coatings |

Biological Activity

3,6-Dihydroxyphthalic anhydride (DHPA) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is derived from phthalic anhydride and possesses two hydroxyl groups at the 3 and 6 positions. This structure contributes to its reactivity and potential interactions with biological systems.

Biological Activity

1. Antioxidant Properties

Research indicates that DHPA exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cells. Antioxidants play a vital role in protecting cells from damage caused by reactive oxygen species (ROS), thereby influencing various health outcomes.

2. Anti-inflammatory Effects

Studies have shown that DHPA may modulate inflammatory pathways. It has been suggested that compounds similar to DHPA can inhibit the production of pro-inflammatory cytokines, thus potentially benefiting conditions characterized by chronic inflammation .

3. Histamine Receptor Interaction

DHPA has been implicated in interactions with histamine receptors, particularly H1 and H3 subtypes. These receptors are involved in various physiological processes, including immune response and neurotransmitter release. The modulation of these receptors by DHPA could lead to therapeutic applications in treating allergic reactions and neuroinflammatory diseases .

The biological activity of DHPA can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in DHPA may donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : DHPA may inhibit specific enzymes involved in inflammatory pathways, thus reducing the overall inflammatory response.

- Receptor Modulation : By interacting with histamine receptors, DHPA can influence neurotransmitter release and immune responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of DHPA:

- A study demonstrated that compounds related to DHPA could reduce inflammation markers in animal models of allergic rhinitis . This suggests potential applications in treating respiratory allergies.

- Another investigation focused on the antioxidant capacity of DHPA derivatives, showing significant protective effects against oxidative stress in cultured human cells .

- Research on phthalate compounds highlighted the endocrine-disrupting potential of similar structures, emphasizing the need for careful evaluation of DHPA's safety profile in long-term exposure scenarios .

Data Summary

Q & A

Q. What are the common synthetic routes for preparing derivatives of 3,6-dihydroxyphthalic anhydride, and how can reaction conditions be optimized?

Answer: Derivatives such as hemi-maleate salts are synthesized via reactions with amino acids (e.g., glycine) under aqueous conditions. Key steps include:

- Azeotropic distillation with toluene to remove water and drive the reaction .

- Crystallization from methanol-chloroform (1:1 v/v) to isolate products, yielding solids with defined melting points (e.g., 144–147°C) .

- Microwave-assisted synthesis for accelerated reaction kinetics, though this requires pH control to avoid side reactions .

Optimization Tips:

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Answer:

Advanced Research Questions

Q. How can spectral data resolve contradictions in product identification (e.g., maleimide vs. hemi-maleate)?

Answer: Discrepancies arise due to overlapping spectral signals. For example:

- ¹H NMR : Maleimides show olefinic protons at δ 6.67–7.13 ppm (solvent-dependent), while hemi-maleate salts exhibit symmetrical singlets at δ 6.05 ppm .

- Elemental Analysis : Hemi-maleate salts incorporate two water molecules as crystallization solvents (confirmed by %C/H/N deviations) .

- Control Experiments : Co-inject authentic maleimide and product samples in HPLC to detect peak splitting .

Resolution Workflow:

Compare experimental NMR with literature data for maleimides and salts.

Perform pH-dependent solubility tests : Hemi-maleate salts dissociate in acidic conditions, while maleimides remain stable.

Q. Why do reactions with amino acids yield hemi-maleate salts instead of N-maleoylated products?

Answer: Mechanistic studies reveal:

- pH-Driven Salt Formation : Maleic acid (pKa₁ = 1.83) protonates glycine (pKa = 2.35), favoring ionic interactions over cyclization to maleimides .

- Thermodynamic Stability : Hemi-maleate salts are stabilized by hydrogen bonding between carboxylate and ammonium groups, as confirmed by X-ray crystallography analogs .

- Solvent Effects : Polar protic solvents (e.g., water) disfavor maleimide formation by promoting hydrolysis .

Mitigation Strategies:

Q. How do bio-based alternatives like 3,6-dimethylhexahydrophthalic anhydride compare in performance?

Answer: Bio-based analogs (e.g., 3,6-DMHHPA) show promise in:

- Thermal Stability : Comparable glass transition temperatures (Tg) to petroleum-based analogs (e.g., HHPA) in epoxy resins .

- Sustainability : Derived from renewable feedstocks (e.g., lignin), reducing carbon footprint .

Research Gaps:

Q. What computational methods predict reactivity trends in anhydride derivatives?

Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilicity. For example, electron-deficient anhydrides react faster with nucleophiles .

- Molecular Dynamics : Simulate solvent-anhydride interactions to optimize reaction media (e.g., toluene vs. DMSO) .

Validation : Cross-correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.